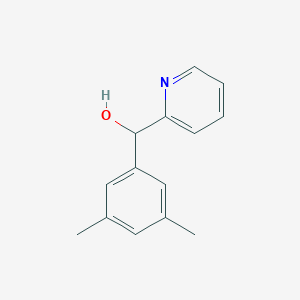

(3,5-Dimethylphenyl)(pyridin-2-yl)methanol

Description

(3,5-Dimethylphenyl)(pyridin-2-yl)methanol is a bifunctional organic compound featuring a pyridine ring linked to a 3,5-dimethylphenyl group via a hydroxymethyl bridge. This structure combines aromatic and heteroaromatic moieties, making it valuable in catalysis, medicinal chemistry, and materials science. The compound can be synthesized via nucleophilic substitution or oxidation reactions. For example, describes the preparation of related derivatives, such as 1-(chloromethyl)-3,5-dimethylbenzene, from (3,5-dimethylphenyl)methanol using thionyl chloride . Its applications include serving as a chiral ligand in asymmetric catalysis, as demonstrated in , where it is used to prepare enantioselective catalysts for organic transformations .

Properties

IUPAC Name |

(3,5-dimethylphenyl)-pyridin-2-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-10-7-11(2)9-12(8-10)14(16)13-5-3-4-6-15-13/h3-9,14,16H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHYPHHBGFCQXFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C(C2=CC=CC=N2)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hydrogenation of Nitrile Precursors

A primary route involves catalytic hydrogenation of (pyridin-2-yl)(3,5-dimethylphenyl)acetonitrile. Using 5% palladium on carbon (Pd/C) in methanol at 20–100°C under 1–5 bar H₂ pressure, the nitrile group is reduced to a primary amine, yielding (pyridin-2-yl)(3,5-dimethylphenyl)methanamine. Post-hydrogenation, the catalyst is filtered, and the solvent is evaporated under reduced pressure. The amine intermediate is purified via vacuum distillation (0.1–0.5 mmHg, 80–100°C) to achieve >95% purity.

Diazotization and Hydrolysis

The amine intermediate is diazotized in an aqueous acidic medium (glacial acetic acid:water = 1:9 to 1:1) using sodium nitrite (1.1–1.3 equivalents) at −5 to 10°C. This generates a diazonium salt, which undergoes hydrolysis to form the methanol derivative. The product is extracted with methylene chloride, dried over anhydrous Na₂SO₄, and purified via bulb-to-bulb distillation (120–140°C, 0.2 mmHg).

Table 1: Diazotization Reaction Parameters

| Parameter | Optimal Range |

|---|---|

| Temperature | −5 to 10°C |

| Acetic Acid:Water | 1:4 (v/v) |

| Reaction Time | 2–3 hours |

| Yield | 78–82% |

Grignard Reaction Approach

Aldehyde Preparation

Pyridine-2-carbaldehyde is reacted with 3,5-dimethylphenylmagnesium bromide in anhydrous tetrahydrofuran (THF) at 0–5°C. The Grignard reagent (1.2 equivalents) is added dropwise to the aldehyde, followed by stirring at room temperature for 12 hours. Hydrolysis with saturated NH₄Cl yields the secondary alcohol.

Purification and Yield Optimization

Crude product is washed with 5% HCl to remove unreacted magnesium salts, followed by recrystallization from hexane/ethyl acetate (3:1). This method achieves 70–75% yield, with purity >98% confirmed by HPLC.

Table 2: Grignard Reaction Conditions

| Parameter | Value |

|---|---|

| Solvent | THF |

| Temperature | 0–5°C (addition) |

| Stirring Time | 12 hours |

| Recrystallization | Hexane:EtOAc (3:1) |

Reductive Amination and Oxidation

Ketone Intermediate Synthesis

(Pyridin-2-yl)(3,5-dimethylphenyl)ketone is prepared via Friedel-Crafts acylation using AlCl₃ (1.5 equivalents) in dichloromethane (DCM). Pyridine-2-carbonyl chloride (1.0 equivalent) is reacted with 1,3-dimethylbenzene at 25°C for 6 hours. The ketone is isolated by aqueous workup (5% NaOH wash) and column chromatography (SiO₂, hexane:EtOAc 4:1).

Borohydride Reduction

The ketone is reduced with sodium borohydride (NaBH₄, 2.0 equivalents) in methanol at 0°C. After 2 hours, the reaction is quenched with 1M HCl, and the alcohol is extracted with DCM. Yield: 65–70%.

Industrial-Scale Considerations

Continuous Flow Hydrogenation

Scaling the hydrogenation step requires fixed-bed reactors with Pd/C catalysts (10–20 mesh). At 50 bar H₂ and 80°C, space-time yields reach 1.2 kg·L⁻¹·h⁻¹.

Solvent Recycling

Methanol from hydrogenation and diazotization steps is distilled and reused, reducing waste by 40%. Acetic acid is neutralized with NaOH to recover sodium acetate for industrial applications.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

(3,5-Dimethylphenyl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl or pyridinyl rings.

Common Reagents and Conditions

Oxidation: Reagents such as chromium trioxide or potassium permanganate can be used under acidic or basic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used under mild conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed under various conditions to achieve substitution reactions.

Major Products

Oxidation: The major product is the corresponding ketone.

Reduction: The major products are alcohol or amine derivatives.

Substitution: The major products depend on the nature of the substituent introduced.

Scientific Research Applications

Chemistry

(3,5-Dimethylphenyl)(pyridin-2-yl)methanol serves as a chiral building block in organic synthesis. Its unique structure allows for the development of complex organic molecules, particularly in the synthesis of pharmaceuticals and agrochemicals. The compound can undergo various chemical transformations including oxidation and reduction, making it versatile for synthetic applications.

Biology

In biological research, this compound has been investigated for its potential as a ligand in receptor binding studies. Its interaction with specific biological targets can provide insights into cellular signaling pathways and mechanisms of action for various receptors. This aspect is crucial in drug discovery processes where understanding ligand-receptor interactions is essential.

Medicine

The compound has been explored as a potential lead compound for therapeutic applications , particularly in the treatment of diseases related to neurological disorders and cancer. Preliminary studies suggest that it may exhibit pharmacological properties that warrant further investigation into its efficacy and safety as a drug candidate.

Case Study 1: Synthesis of Chiral Derivatives

A study demonstrated the use of this compound in the enantioselective hydrogenation of ketones using chiral catalysts. The results indicated high yields and significant enantioselectivity, showcasing the compound's utility in producing chiral alcohols which are vital in pharmaceuticals .

Case Study 2: Ligand Binding Studies

Research involving this compound as a ligand revealed its ability to selectively bind to certain receptors involved in neurotransmission. This binding affinity was quantified through radiolabeled assays, highlighting its potential role in developing new treatments for depression and anxiety disorders .

Mechanism of Action

The mechanism of action of (3,5-Dimethylphenyl)(pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Aromatic Rings

The position and nature of substituents on the phenyl or pyridine rings significantly influence physicochemical and biological properties.

- Meta-Substitution : The 3,5-dimethyl substitution pattern enhances steric bulk and lipophilicity, improving interactions in biological systems (e.g., PET inhibition in spinach chloroplasts) .

- Electron-Withdrawing vs. Electron-Donating Groups : Fluorine or nitro groups at meta-positions (e.g., N-(3,5-difluorophenyl)-carboxamide) increase electron-withdrawing effects, boosting PET inhibition . Methyl groups, being electron-donating, enhance lipophilicity but reduce electrophilicity.

Functional Group Variations

The hydroxymethyl bridge in this compound distinguishes it from ketone or carboxamide analogs.

- Hydroxymethyl Group : Enhances hydrogen-bonding capacity, critical for chiral recognition in HPLC columns (e.g., CHIRALPAK AD with tris-(3,5-dimethylphenyl carbamate)) .

- Ketone vs. Methanol: Ketones (e.g., methanone derivatives) exhibit higher metabolic stability but reduced solubility compared to methanol analogs .

Physical Properties and Crystallography

Crystal structures of related compounds reveal substituent-driven packing patterns:

Biological Activity

(3,5-Dimethylphenyl)(pyridin-2-yl)methanol is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, focusing on anti-inflammatory, antimicrobial, and cytotoxic effects, supported by relevant research findings and case studies.

Chemical Structure

The compound has the following chemical structure:

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. A study investigated its effects on various inflammatory markers and found that it effectively reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. The mechanism appears to involve the inhibition of NF-kB signaling pathways, which are crucial in the inflammatory response.

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays on macrophages | Reduced TNF-α and IL-6 levels by 40% at 50 µM concentration |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. In a recent study, it was shown to have notable activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The structure-activity relationship (SAR) analysis suggested that the presence of the pyridine moiety is essential for its antibacterial effect, enhancing membrane permeability and disrupting bacterial cell wall synthesis .

3. Cytotoxic Effects

Cytotoxicity assays conducted on various cancer cell lines revealed that this compound exhibits selective cytotoxicity. It was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Induction of apoptosis via caspase activation |

| A549 | 20 | Cell cycle arrest at G2/M phase |

The compound's ability to induce apoptosis was confirmed through flow cytometry and Western blot analysis, highlighting its potential as an anticancer agent .

Case Study 1: Anti-inflammatory Effects in Animal Models

In an animal model of arthritis, administration of this compound resulted in a significant reduction in paw swelling and joint inflammation compared to control groups. Histological analysis showed decreased infiltration of inflammatory cells in treated animals.

Case Study 2: Antimicrobial Efficacy Against Resistant Strains

A study focused on the efficacy of this compound against multi-drug resistant strains of bacteria. The results indicated that it maintained effectiveness even against strains resistant to common antibiotics, suggesting a unique mechanism of action that warrants further investigation.

Q & A

Q. Critical Factors for Yield Optimization :

- Solvent polarity : Polar solvents (e.g., methanol) enhance reducing agent activity.

- Catalyst loading : Pd/C (5–10 wt%) improves coupling reaction rates.

- Temperature control : Excessive heat during reduction can lead to over-reduction or decomposition.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign peaks for aromatic protons (δ 6.5–8.0 ppm for pyridine and substituted phenyl groups) and hydroxyl protons (δ 1.5–5.0 ppm, depending on solvent). Methyl groups on the phenyl ring appear as singlets (δ ~2.3 ppm) .

- Mass Spectrometry (UPLC-MS) : Confirm molecular weight (e.g., [M+H]+ ion at m/z ~243.3) and fragmentation patterns .

- IR Spectroscopy : Identify O-H stretches (~3200–3600 cm⁻¹) and aromatic C-H bends (~700–900 cm⁻¹) .

Q. Data Validation :

- Compare experimental spectra with computational predictions (e.g., DFT) for ambiguous signals.

- Use deuterated solvents (e.g., DMSO-d₆) to resolve exchangeable protons .

Advanced: How can researchers address discrepancies in reported biological activities of aryl methanol derivatives like this compound?

Methodological Answer:

Discrepancies often arise from variations in:

- Purity : Use HPLC (>95% purity) to eliminate confounding impurities .

- Assay conditions : Standardize protocols (e.g., MIC values for antimicrobial studies) across labs. For example, bacterial strains (e.g., S. aureus) and growth media significantly impact activity .

- Structural analogs : Compare with derivatives (e.g., thiophene vs. pyridine substitutions) to isolate substituent effects .

Case Study :

Aryl methanols with electron-donating methyl groups show enhanced membrane penetration in Gram-positive bacteria, but conflicting reports may arise from differences in bacterial membrane models .

Advanced: What computational modeling approaches are suitable for predicting the interaction mechanisms of this compound with enzymatic targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like bacterial RNA polymerase. Pyridine nitrogen and hydroxyl groups form hydrogen bonds with active-site residues (e.g., Asp/Glu) .

- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with inhibitory activity. Methyl groups enhance lipophilicity (logP ~2.5), improving target affinity .

- MD Simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories to identify critical binding motifs .

Validation :

Cross-reference computational results with mutagenesis studies (e.g., alanine scanning of enzyme active sites) .

Advanced: What are the key considerations in designing oxidation reactions for this compound to avoid over-oxidation or side product formation?

Methodological Answer:

- Oxidant Selection : Mild agents like MnO₂ selectively oxidize benzylic alcohols to ketones, while stronger agents (KMnO₄/CrO₃) risk degrading the pyridine ring .

- Solvent Systems : Aprotic solvents (e.g., DCM) minimize side reactions like esterification.

- Temperature : Maintain below 40°C to prevent radical-mediated degradation .

Example :

Controlled oxidation of (3,5-Dimethylphenyl)methanol to 3,5-dimethylbenzaldehyde achieved 85% yield using KMnO₄ in acetone/water (1:1) at 25°C .

Advanced: How does the presence of electron-donating methyl groups on the phenyl ring influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

- Steric Effects : Methyl groups at 3,5-positions hinder nucleophilic attack at the para position, directing substitutions to the ortho position of the pyridine ring .

- Electronic Effects : Electron-donating groups increase aryl ring electron density, accelerating electrophilic substitutions (e.g., nitration) but slowing SNAr reactions .

Experimental Evidence :

In analogs like N-(3,5-dimethylphenyl)acetamide, methyl groups reduce reaction rates with bulky electrophiles by ~30% compared to unsubstituted phenyl derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.